N-(2-methoxyethyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxyethyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide, also known as MPT0G211, is a novel small molecule compound that has been synthesized for scientific research purposes. It has been shown to have potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders.
科学的研究の応用
RNA Modification and Therapeutics
The compound’s 2’-O-methyl (2’-OMe) and 2’-O-(2-methoxyethyl) (MOE) modifications have significant implications in nucleic acid-based drug development. Researchers have discovered a two-residue nascent-strand steric gate in an archaeal DNA polymerase, which, when engineered to reduce steric bulk, enables the efficient synthesis of 2’-modified RNA oligomers. Specifically, it facilitates the production of both defined and random-sequence 2’-OMe-RNA and MOE-RNA oligomers up to 750 nucleotides. These modified RNAs have potential therapeutic applications .
Cocrystal Synthesis and Drug Solubility Enhancement
Exploring novel solvents for cocrystal synthesis is crucial for improving the biopharmaceutical properties of poorly water-soluble drugs. The compound’s green eutectic solvent, a mixture of menthol and camphor, has been investigated for cocrystal formation. Such cocrystals can enhance drug solubility and bioavailability, leading to improved drug delivery systems .
Biophysical Evaluation and Nucleoside Modifications
Combining structural elements of 2’-OMe and locked nucleic acid (LNA) nucleosides has yielded 2’,4’-constrained MOE (cMOE) and 2’,4’-constrained ethyl (cEt) modifications. These modifications exhibit improved potency over 2’-OMe and an enhanced therapeutic index relative to LNA antisense. Their biophysical evaluation suggests potential applications in drug development and targeted therapies .
特性
IUPAC Name |
N-(2-methoxyethyl)-6-(oxan-4-ylmethoxy)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-19-9-6-16-15(18)13-2-3-14(17-10-13)21-11-12-4-7-20-8-5-12/h2-3,10,12H,4-9,11H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAAKAXVOSYIYRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CN=C(C=C1)OCC2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。